molecular formula C10H9ClN2OS B14764229 5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine

5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine

Cat. No.: B14764229
M. Wt: 240.71 g/mol
InChI Key: XYBLOXHGDVORFY-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a 2-chloro-6-methoxyphenyl group, making it a valuable molecule in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-chloro-6-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the substituted phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-6-methylphenyl)thiazol-2-amine
  • 5-(2-Chloro-6-fluorophenyl)thiazol-2-amine
  • 5-(2-Chloro-6-ethoxyphenyl)thiazol-2-amine

Uniqueness

5-(2-Chloro-6-methoxyphenyl)thiazol-2-amine is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for drug development and other scientific research .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

5-(2-chloro-6-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2OS/c1-14-7-4-2-3-6(11)9(7)8-5-13-10(12)15-8/h2-5H,1H3,(H2,12,13)

InChI Key

XYBLOXHGDVORFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2=CN=C(S2)N

Origin of Product

United States

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